molecular formula C9H20Cl2N2O B1379208 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride CAS No. 1461713-94-9

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Cat. No.: B1379208
CAS No.: 1461713-94-9
M. Wt: 243.17 g/mol
InChI Key: XQNXVJKKYBAZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride (Molecular Formula: C9H18N2O ) is a chemical compound of significant interest in pharmaceutical research and development. It features a piperazine ring, a privileged scaffold frequently found in biologically active molecules and FDA-approved drugs . The piperazine moiety is highly valued for its ability to improve the physicochemical properties of lead compounds and serve as a conformational constraint to optimally present pharmacophoric groups to biological targets . The specific structure of this compound, which includes a cyclopropyl group and an ethanol linker, makes it a versatile building block (synthon) for constructing more complex molecules. Piperazine-containing compounds are investigated across a wide spectrum of therapeutic areas, and this derivative is particularly useful for researchers in medicinal chemistry working on the synthesis of novel drug candidates . Its application is strictly limited to laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-cyclopropyl-2-piperazin-1-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNXVJKKYBAZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-94-9
Record name 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis from 4-(Cyclopropanecarbonyl) Piperazine Derivatives

A patented method describes preparation starting from 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester, involving the following:

Step Procedure Conditions Outcome
1 Dissolve 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane, cool to 0–5 °C 0–5 °C, nitrogen atmosphere Controlled environment to prevent side reactions
2 Add trifluoroacetic acid dropwise under nitrogen, then stir at 25 °C for 3–5 hours Room temperature, inert atmosphere Deprotection and formation of 1-cyclopropylformyl piperazine intermediate
3 Concentrate under reduced pressure to isolate intermediate Reduced pressure Intermediate ready for further reaction
4 Dissolve intermediate in absolute ethanol, cool to 0 °C 0 °C, nitrogen atmosphere Preparation for salt formation
5 Add cyclopropane formyl chloride or ethyl sulfonyl chloride dropwise 0–25 °C Formation of hydrochloride salt
6 Add seed crystals, stir, then add isopropyl ether or methyl tert-butyl ether Cooling to 0 °C Crystallization of dihydrochloride salt
7 Filter, wash with ether, and dry under vacuum at 25 °C for 5–6 hours Vacuum drying Obtain pure this compound
  • Yield: Typically 88–89%
  • Purity: Piperazine content impurity as low as 60–70 ppm
  • Characterization: Confirmed by proton nuclear magnetic resonance spectroscopy (¹H NMR)

Alternative Organic Synthesis Routes

  • Stepwise Alkylation:
    Starting from piperazine, alkylation with cyclopropyl-substituted haloalkanes under controlled base conditions can yield the intermediate ethan-1-ol derivative.

  • Reduction of Ketone Precursors:
    Ketone intermediates (e.g., 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one) can be reduced selectively to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride under inert atmosphere.

  • Salt Formation:
    The free base is treated with hydrochloric acid in anhydrous solvents (e.g., ethanol) to precipitate the dihydrochloride salt, which is then purified by recrystallization.

Comparative Data Table of Preparation Conditions

Parameter Method A (Patent) Method B (Literature) Notes
Starting Material 4-(Cyclopropanecarbonyl) piperazine tert-butyl ester Piperazine + cyclopropyl haloalkane Method A uses protected ester intermediate
Solvent Anhydrous dichloromethane, ethanol Ethanol, dichloromethane Anhydrous conditions critical
Temperature 0–5 °C for addition, 25 °C for reaction 0 °C to room temperature Temperature control to avoid side reactions
Acid for Salt Formation Trifluoroacetic acid, HCl HCl in ethanol Acid choice affects salt crystallinity
Yield 88–89% Variable, 70–85% Patent method optimized for yield
Purity Piperazine content < 70 ppm Not always reported High purity essential for research use
Characterization ¹H NMR, gas phase monitoring NMR, IR spectroscopy Standard analytical methods

Research Findings and Analytical Notes

  • The use of trifluoroacetic acid in the deprotection and salt formation steps enhances reaction specificity and yield.

  • Cooling during addition steps prevents decomposition or polymerization of sensitive intermediates.

  • The crystallization step using isopropyl ether or methyl tert-butyl ether is critical for obtaining pure, stable dihydrochloride salt crystals suitable for pharmaceutical applications.

  • Proton NMR spectroscopy confirms the structural integrity of the final product, with characteristic signals corresponding to the cyclopropyl and piperazine moieties.

  • The dihydrochloride salt form exhibits improved solubility and handling properties compared to the free base, facilitating its use in further chemical or pharmacological research.

Chemical Reactions Analysis

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting it may possess significant antimicrobial activity.
  • Anticancer Activity: Preliminary investigations indicate that it may inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics.

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases. Its interaction with biological targets may modulate pathways relevant to disease processes, warranting further studies to elucidate its mechanism of action.

Industrial Applications

Beyond research, this compound is utilized in the production of polymers and surfactants. Its chemical properties make it suitable for industrial applications where specific reactivity is required .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride
  • Structure: Replaces the ethanol hydroxyl group with a ketone.
  • Molecular Formula : C₉H₁₈Cl₂N₂O (identical to the target compound but with a ketone).
  • However, it may reduce hydrogen-bonding capacity, affecting solubility .
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol
  • Structure : Incorporates a methyl group on the piperazine nitrogen.
  • Synthesis : Prepared via alkylation of 1-methylpiperazine (69% yield; ).

Core Structural Modifications

Zuclopenthixol Hydrochloride
  • Structure: Contains a thioxanthene core with a chloro-substituent and piperazine-ethanol side chain (CAS: 58045-23-1).
  • Application : Antipsychotic agent. The rigid thioxanthene system enhances dopamine receptor affinity, unlike the flexible cyclopropyl group in the target compound .
Flupentixol Dihydrochloride
  • Structure : Features a trifluoromethyl-substituted thioxanthene core (C₂₃H₂₅F₃N₂OS·2HCl).
  • Property: The trifluoromethyl group increases lipid solubility, improving CNS uptake compared to non-fluorinated analogs .

Heterocyclic Additions

2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
  • Structure : Combines a triazolopyridine ring with a phenylpiperazine chain (CAS: 62337-66-0).
  • Role : Acts as an impurity in pharmaceuticals. The triazole ring introduces additional hydrogen-bonding sites, which may affect solubility and metabolic pathways .
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
  • Structure : Includes a pyrimidine-phenyl group and a chloroacetyl moiety.
  • Synthesis : Prepared via chloroacetyl chloride coupling ().
  • Reactivity : The electron-deficient pyrimidine ring may enhance electrophilic substitution reactions, unlike the electron-rich cyclopropyl group .

Physicochemical and Pharmacological Differences

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Target Compound 1306604-85-2 C₉H₁₈Cl₂N₂O 241.16 Cyclopropyl, ethanol Moderate solubility, potential CNS activity
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one 1306604-85-2 C₉H₁₈Cl₂N₂O 241.16 Cyclopropyl, ketone Higher lipophilicity
Zuclopenthixol Hydrochloride 58045-23-1 C₂₂H₂₅ClN₂OS·HCl 443.43 Thioxanthene, chloro Antipsychotic, dopamine antagonism
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride 1185294-24-9 C₁₅H₂₆ClN₃O₂ 315.84 Pyrrole, ketone Complex heterocyclic interactions

Pharmacological and Industrial Relevance

The cyclopropyl group’s steric bulk may reduce off-target effects compared to bulkier aromatic systems.

Biological Activity

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C9H20Cl2N2O, and it has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 243.18 g/mol
  • CAS Number : 1461713-94-9
  • IUPAC Name : 1-cyclopropyl-2-(piperazin-1-yl)ethanol dihydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may modulate signaling pathways, leading to various physiological effects. Research indicates that it may exert its effects through:

  • Receptor Binding : Potential interactions with neurotransmitter receptors.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in disease processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains. Key findings include:

  • Activity Against Gram-Negative and Gram-Positive Bacteria : The compound exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.
Microorganism Inhibition Zone (mm) Concentration (mM)
Staphylococcus aureus151
Escherichia coli121
Proteus mirabilis101

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Preliminary studies indicate:

  • Cytotoxic Effects on Cancer Cell Lines : The compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, including breast and lung cancer cells.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The mechanism by which it induces cytotoxicity may involve apoptosis or cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine ring significantly influenced biological activity. This study highlighted how small structural changes can enhance potency and selectivity against specific targets, providing insights for future drug design involving this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, and what key reagents are involved?

  • Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between piperazine derivatives and cyclopropane-containing precursors. For example, analogous procedures use chloroacetyl chloride and triethylamine in anhydrous dichloromethane to functionalize piperazine rings, followed by cyclopropane group introduction via alkylation or cross-coupling . Key reagents include halogenated intermediates (e.g., chloroacetyl chloride), bases (triethylamine), and aprotic solvents.

Q. What spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. X-ray crystallography, as demonstrated in piperazine derivative studies, resolves stereochemistry and crystal packing . PubChem-derived data often includes InChI keys and SMILES notations for digital validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer: Follow GHS guidelines for unclassified substances: use personal protective equipment (PPE), avoid inhalation/contact, and work in a fume hood. In case of skin exposure, rinse immediately with water; for eye contact, irrigate for 15 minutes. Emergency protocols should reference supplier-specific safety data sheets (SDS) for non-GHS classified compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Answer: Employ factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, varying reaction times (2–24 hours) and temperatures (273–298 K) can identify optimal kinetic conditions. Computational tools, such as reaction path searches via quantum chemical calculations, predict energy barriers and transition states to guide experimental optimization .

Q. What analytical strategies resolve contradictions in reported biological activity data for piperazine derivatives?

  • Answer: Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to account for off-target effects. Orthogonal techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirm binding affinities. Meta-analyses of structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) highlight substituent-dependent activity trends .

Q. How can membrane separation technologies enhance purification of this compound?

  • Answer: Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) selectively separate byproducts. Solvent-resistant membranes (e.g., polyimide) prevent degradation in organic phases. Process parameters (pressure, flow rate) are optimized using computational fluid dynamics (CFD) simulations .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Answer: Molecular dynamics (MD) simulations model membrane permeability, while Quantitative Structure-Activity Relationship (QSAR) models estimate bioavailability. Tools like SwissADME predict logP, solubility, and cytochrome P450 interactions based on SMILES inputs .

Methodological Considerations

  • Data Validation: Cross-reference crystallographic data (e.g., CIF files from Acta Crystallographica) with experimental NMR/MS results to confirm structural assignments .
  • Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.